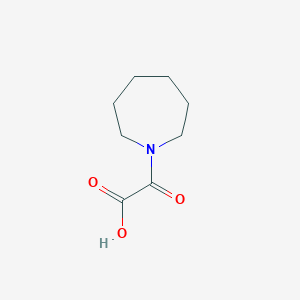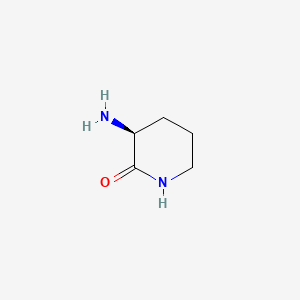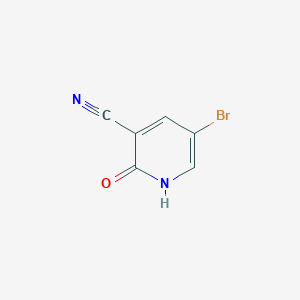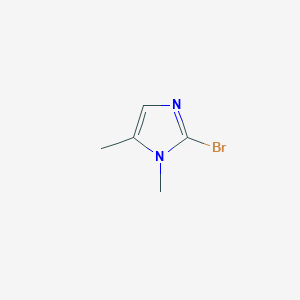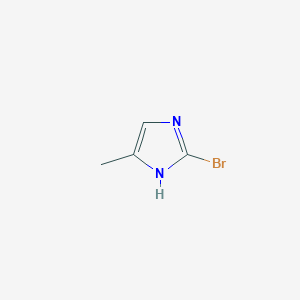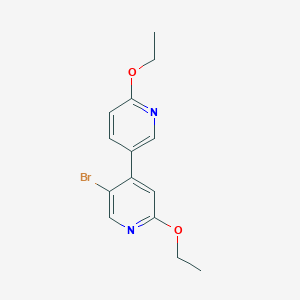
Glycylcysteine
説明
Glycylcysteine (GlyCys) is a dipeptide composed of the amino acids glycine and cysteine. It is a building block in the synthesis of larger peptides and can be involved in complexation with metals, which is of interest in fields such as nuclear medicine for the development of radiopharmaceuticals. The study of its complexes, such as with rhenium (V) oxo, provides insights into its coordination abilities and potential applications in medical imaging and therapy .
Synthesis Analysis
The synthesis of GlyCys can be achieved through various methods, including ligand exchange reactions. For instance, rhenium (V) oxo complexes with GlyCys have been synthesized starting from rhenium (V) oxo gluconate. This process involves the coordination of the peptide to the metal core, which is a critical step in the formation of the complex . Additionally, the Ugi four-component reaction has been utilized to synthesize fully protected derivatives of N-acetylcysteine and dipeptides like Cys-Gly, which is closely related to GlyCys. This method allows for the incorporation of various building blocks, expanding the potential for creating a wide range of peptide derivatives .
Molecular Structure Analysis
The molecular structure of GlyCys-related complexes can be characterized using techniques such as extended X-Ray absorption fine structure spectroscopy (EXAFS). For example, the EXAFS data analysis of rhenium (V) oxo complexes with GlyCys derivatives has provided detailed information on the coordination environment of the metal core, revealing the oxidation state and typical coordination patterns . The peptide backbone and side chains play a crucial role in the coordination, affecting the overall structure and properties of the complex.
Chemical Reactions Analysis
GlyCys and its derivatives participate in various chemical reactions, particularly in the formation of metal-peptide complexes. The coordination chemistry of these complexes is influenced by factors such as pH, which can alter the charge and coordination mode of the complex. For instance, the rhenium (V) oxo complex with GlyGlyCys (a derivative of GlyCys) shows different species at varying pH levels, transitioning from neutral to anionic as the pH increases . These reactions are essential for understanding the behavior of GlyCys in biological systems and its potential in therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of GlyCys and its complexes are determined by their molecular structure and the nature of their coordination with metals. Capillary electrophoresis (CE) coupled with UV absorption spectroscopy and mass spectroscopy has been used to study these properties. For example, the rhenium (V) oxo complex with GlyGlyCys exhibits different charges depending on the pH, which can be detected and characterized using these analytical techniques. The mass spectroscopic measurements confirm the complex compositions, providing a comprehensive understanding of the physical and chemical properties of these peptide-metal complexes .
科学的研究の応用
1. Role in Cardiovascular Health
Glycylcysteine, as part of the Cys-glycine pathway, has been studied in the context of cardiovascular health. L-folic acid supplementation in postmenopausal women showed an increase in postmethionine loading Cys-Glyc levels, which is associated with a reduction in cardiovascular disease risk factors (Villa et al., 2005).
2. Utility in Bioinformatics and Glycomics
Glycylcysteine is relevant in the field of glycomics, a scientific endeavor to catalog glycan structures, where it plays a role in the complexity of glycan sequences and structures. This is crucial for the development of bioinformatics tools and algorithms in the study of glycomics (Lieth et al., 2004).
3. Implications in Metabolic Pathways
Research has highlighted the importance of glycolipid metabolism, where glycylcysteine is involved. Studies on homocysteine and related thiols like cysteine and Cys-Glyc pathways have shown their relationships with glucose, insulin, and lipid metabolism, impacting metabolic health (Durand et al., 1996).
4. Relevance in Neurodegenerative Diseases
Glycylcysteine has been explored in the context of neurodegenerative diseases. Its derivative, N-acetylcysteine, shows antioxidant and anti-inflammatory activities and has been evaluated for its neuroprotective potential in conditions like Parkinson’s and Alzheimer’s diseases (Tardiolo et al., 2018).
5. Influence on Homocysteine Homeostasis
Glycylcysteine is part of the homocysteine metabolic pathway, which is crucial for liver and metabolic health. Disruptions in this pathway can lead to hyperhomocysteinemia, impacting overall health. Studies on nuclear receptors such as SHP and FOXA1 have shown their role in maintaining homocysteine homeostasis, in which glycylcysteine is involved (Tsuchiya et al., 2015).
特性
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-1-4(8)7-3(2-11)5(9)10/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYPDKTAJXHNI-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428632 | |
| Record name | glycylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylcysteine | |
CAS RN |
57281-78-4 | |
| Record name | Glycyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57281-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | glycylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











